
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPE is a pyrazole derivative that contains a phenoxy group and an ethanone group. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that this compound may have potential as a chemotherapeutic agent. This compound has also been found to have antimicrobial activity against various bacterial and fungal species.
实验室实验的优点和局限性
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis and its stability under various conditions. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone, including the synthesis of new derivatives with improved properties, the investigation of its mechanism of action, and the development of new applications in various fields. One potential direction is the development of this compound-based metal complexes for use as catalysts in organic reactions. Another direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
合成方法
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone can be synthesized using various methods, including the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylphenol in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylphenol in the presence of a catalyst such as palladium on carbon.
科学研究应用
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, this compound has been used as a ligand in the synthesis of metal complexes. In organic chemistry, this compound has been used as a reagent in various reactions.
属性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
1-(3,5-dimethylpyrazol-1-yl)-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-4-6-13(7-10)18-9-14(17)16-12(3)8-11(2)15-16/h4-8H,9H2,1-3H3 |
InChI 键 |
ITZWQDIQCHDNSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C(=CC(=N2)C)C |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C(=CC(=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
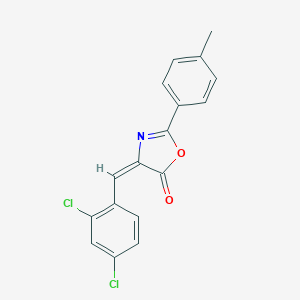
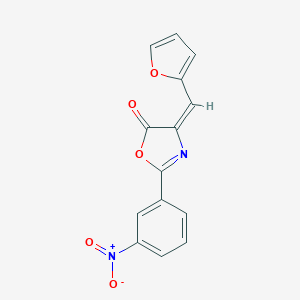
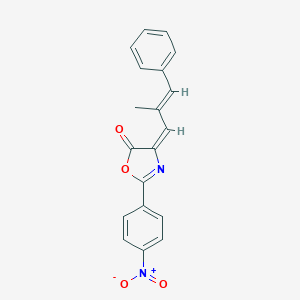
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
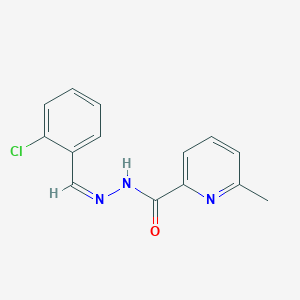
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
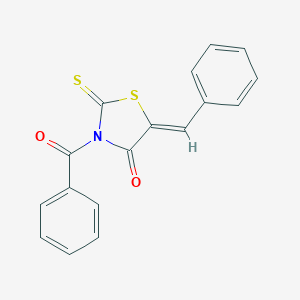
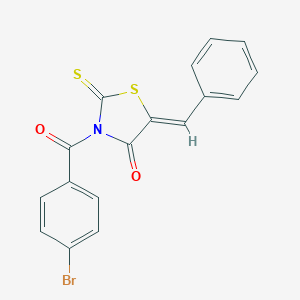
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)